molecular formula C15H13NO B428416 2-(2-methoxyphenyl)-1H-indole CAS No. 40756-71-6

2-(2-methoxyphenyl)-1H-indole

Cat. No. B428416
CAS RN: 40756-71-6
M. Wt: 223.27g/mol
InChI Key: GYUBKMFGRAIVMZ-UHFFFAOYSA-N
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Description

2-(2-methoxyphenyl)-1H-indole, also known as 2-MeO-αMT, is a synthetic indole derivative that has been extensively studied for its potential applications in scientific research. This chemical compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for studying various aspects of human health and disease.

Scientific Research Applications

Antioxidant and Cytotoxicity Properties

  • 6-methoxytetrahydro-β-carbolines, derivatives of 2-(2-methoxyphenyl)-1H-indole, were investigated for their in vitro antioxidant and cytotoxicity properties. These derivatives displayed moderate antioxidant properties and varied levels of cytotoxicity on non-tumorous cell lines (Goh et al., 2015).

Synthesis and Antioxidant Properties

  • A series of substituted 2-(4-aminophenyl)-1H-indoles and 2-(methoxyphenyl)-1H-indoles, structurally related to melatonin, were synthesized and exhibited potent antioxidant activity in various assays (Karaaslan et al., 2013).

Molecular Structure Analysis

  • A study on the molecular structure of a this compound derivative revealed the orientation of its chemical groups and interactions stabilizing its molecular packing (Selvanayagam et al., 2014).

Maillard Reaction Derivatives

  • Research on Maillard reaction derivatives of this compound showed the formation of 6-methoxy-tetrahydro-β-carbolines with antioxidant properties (Goh et al., 2015).

Crystallographic Analysis

  • The crystallographic analysis of a this compound compound demonstrated intramolecular and intermolecular interactions contributing to its stability (Usman et al., 2001).

Inhibitory Effects on Cancer Cell Lines

  • Certain 3-(3′-hydroxy-4′-methoxyphenyl)selenyl-5,6,7-trimethoxy-1H-indoles and 3-(3′-hydroxy-4′-methoxyphenyl)thio-5,6,7-trimethoxy-1H-indoles showed moderate to potent antiproliferative activities against various human cancer cell lines (Wen et al., 2016).

Antibacterial Activity

  • Synthesized 2-aryl-1H-indoles showed promising antibacterial properties, indicating potential as novel antibacterial agents (Ambrus et al., 2008).

Electrochemical Properties

  • Novel conducting polymers based on thieno[3,2-b]indoles, including 6-methoxy derivatives, demonstrated varied electrochemical and physicochemical properties, influenced by the location and electron-donating effects of substituents (Mezlova et al., 2005).

Future Directions

For more detailed information, refer to relevant scientific papers . 📚

properties

IUPAC Name

2-(2-methoxyphenyl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO/c1-17-15-9-5-3-7-12(15)14-10-11-6-2-4-8-13(11)16-14/h2-10,16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYUBKMFGRAIVMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

40756-71-6
Record name 1H-2-(2-Methoxyphenyl)indole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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